Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate
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Overview
Description
Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, an isocyanate group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate typically involves the reaction of 2-chlorobenzaldehyde with methyl isocyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines or thiols, leading to the formation of urea or thiourea derivatives. These reactions can modulate the activity of enzymes or other proteins, thereby influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromophenyl)-2-isocyanoprop-2-enoate
- Methyl 3-(2-fluorophenyl)-2-isocyanoprop-2-enoate
- Methyl 3-(2-methylphenyl)-2-isocyanoprop-2-enoate
Uniqueness
Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
76202-92-1 |
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Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate |
InChI |
InChI=1S/C11H8ClNO2/c1-13-10(11(14)15-2)7-8-5-3-4-6-9(8)12/h3-7H,2H3 |
InChI Key |
UHHYUGWASHABEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1Cl)[N+]#[C-] |
Origin of Product |
United States |
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